molecular formula C11H12N4O2 B14868868 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B14868868
M. Wt: 232.24 g/mol
InChI Key: AIRXTUBNUUSLCP-UHFFFAOYSA-N
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Description

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1,3-dimethyl-5-pyrazolone with 2-methyl-4,6-dichloropyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-pyrazolone: A precursor in the synthesis of the target compound.

    2-methyl-4,6-dichloropyrimidine: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar pyrazole rings that exhibit comparable biological activities.

Uniqueness

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid is unique due to its combined pyrazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and interaction with a wide range of biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H12N4O2/c1-6-4-10(15(3)14-6)8-5-9(11(16)17)13-7(2)12-8/h4-5H,1-3H3,(H,16,17)

InChI Key

AIRXTUBNUUSLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=NC(=N2)C)C(=O)O)C

Origin of Product

United States

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